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Abstract
The colony formation assay, or clonogenic assay, is a pivotal in vitro method to determine the

long-term survival and proliferative capacity of single cells following treatment with cytotoxic

agents. This application note provides a detailed protocol for conducting a colony formation

assay using ML367, a potent small molecule inhibitor of ATPase family AAA domain-containing

protein 5 (ATAD5) stabilization. ML367 disrupts the DNA damage response (DDR), particularly

sensitizing cells with deficiencies in DNA repair pathways, such as those with Poly (ADP-

ribose) polymerase 1 (PARP1) mutations. This protocol is designed for researchers in oncology

and drug development investigating novel anti-cancer therapeutics that target DNA repair

mechanisms.

Introduction
The ability of a single cancer cell to undergo unlimited division and form a colony is a hallmark

of its tumorigenic potential. The colony formation assay is the gold standard for assessing this

clonogenic survival after therapeutic intervention. ML367 is a chemical probe that inhibits the

stabilization of ATAD5, a protein crucial for unloading the Proliferating Cell Nuclear Antigen

(PCNA) clamp from DNA following replication and repair.[1] By inhibiting ATAD5 stabilization,

ML367 disrupts the normal DNA damage response.[2][3] This disruption has been shown to be

particularly effective in cells that are already deficient in other DNA repair pathways.
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A key synthetic lethal interaction exists between the inhibition of ATAD5 and deficiencies in the

PARP1-dependent DNA repair pathway.[3] Cancer cells with PARP1 mutations are often reliant

on other pathways for DNA repair, and the concurrent inhibition of the ATAD5-mediated

pathway by ML367 leads to a significant reduction in cell survival and proliferation. This

application note details a protocol to investigate the efficacy of ML367 in both wild-type and

PARP1 knockout (KO) cancer cell lines using the colony formation assay.

Data Presentation
The following table summarizes representative quantitative data from a colony formation assay

investigating the effect of ML367 on a wild-type and a PARP1 knockout (KO) cancer cell line.

The data illustrates the synthetic lethal effect of ML367 in the context of PARP1 deficiency.

Cell Line Treatment
ML367
Concentrati
on (µM)

Number of
Colonies
(Mean ± SD)

Plating
Efficiency
(%)

Surviving
Fraction (%)

Wild-Type
Vehicle

(DMSO)
0 185 ± 12 92.5 100

ML367 1 172 ± 15 86.0 93.0

ML367 5 155 ± 11 77.5 83.8

ML367 10 130 ± 9 65.0 70.3

PARP1 KO
Vehicle

(DMSO)
0 178 ± 14 89.0 100

ML367 1 95 ± 8 47.5 53.4

ML367 5 32 ± 5 16.0 18.0

ML367 10 5 ± 2 2.5 2.8

Plating Efficiency (PE): (Mean number of colonies formed in control / Number of cells

seeded) x 100%

Surviving Fraction (SF): (Mean number of colonies formed after treatment / Number of cells

seeded x PE) x 100%
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Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay with

ML367.

Materials and Reagents
Wild-type and PARP1 KO cancer cell lines (e.g., U2OS, HeLa)

Complete cell culture medium (e.g., DMEM or RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

ML367 (stock solution prepared in DMSO)

Dimethyl Sulfoxide (DMSO), sterile

6-well tissue culture plates

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Methanol

Incubator (37°C, 5% CO₂)

Microscope

Hemocytometer or automated cell counter

Experimental Procedure
Cell Culture and Seeding:
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1. Culture wild-type and PARP1 KO cells in complete medium supplemented with 10% FBS

and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.

2. Harvest cells using Trypsin-EDTA and perform a cell count.

3. Seed 200-500 cells per well in 6-well plates. The optimal seeding density should be

determined empirically for each cell line to ensure the formation of distinct colonies.

4. Allow cells to attach and adhere overnight in the incubator.

ML367 Treatment:

1. Prepare serial dilutions of ML367 in complete medium from a stock solution. A suggested

concentration range to test is 0.1 µM to 20 µM.

2. Include a vehicle control (DMSO) at a concentration equivalent to the highest

concentration of ML367 used.

3. Carefully remove the medium from the wells and replace it with the medium containing the

different concentrations of ML367 or the vehicle control.

4. Return the plates to the incubator and culture for 10-14 days. The incubation time may

vary depending on the cell line's doubling time.

Colony Staining and Quantification:

1. After the incubation period, visually inspect the plates for colony formation. A colony is

typically defined as a cluster of at least 50 cells.

2. Gently wash the wells twice with PBS.

3. Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at

room temperature.

4. Remove the methanol and allow the plates to air dry.

5. Add 1 ml of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at

room temperature.
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6. Carefully remove the Crystal Violet solution and gently wash the wells with water until the

background is clear.

7. Allow the plates to air dry completely.

8. Count the number of colonies in each well. This can be done manually or using an

automated colony counter.

Data Analysis
Calculate the Plating Efficiency (PE) for the control group of each cell line.

Calculate the Surviving Fraction (SF) for each treatment condition relative to the plating

efficiency of the corresponding control.

Plot the surviving fraction as a function of ML367 concentration for both cell lines to generate

dose-response curves.

Mandatory Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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